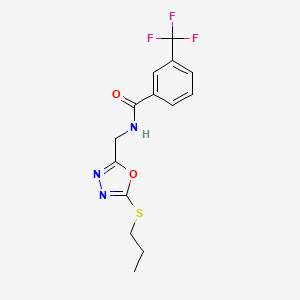

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a trifluoromethyl group, a benzamide moiety, and an oxadiazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .

Vorbereitungsmethoden

The synthesis of N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multiple steps. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like thiols. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly due to the presence of the oxadiazole moiety, which is known for its biological activity.

- Case Study: Anticancer Screening

A study evaluated the anticancer activity of various oxadiazole derivatives, including those similar to N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide. The compounds were screened against multiple cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and others. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM, demonstrating promising anticancer potential .

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| A | MCF-7 | 8.5 | High |

| B | HeLa | 12.0 | Moderate |

| C | A549 | 15.0 | Moderate |

Anticonvulsant Properties

Research has also explored the anticonvulsant effects of compounds containing the oxadiazole structure.

- Case Study: Anticonvulsant Screening

In a model using picrotoxin-induced seizures, compounds similar to this compound were tested for their ability to prevent seizures. The results showed that certain derivatives provided significant protection against convulsions, indicating potential use in epilepsy treatment .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are critical in treating various chronic conditions.

- Research Findings: COX-II Inhibition

A study focused on the design of inhibitors for cyclooxygenase II (COX-II), an enzyme involved in inflammation and pain pathways. Compounds similar to this compound demonstrated effective inhibition of COX-II in vitro, suggesting potential applications in inflammatory diseases .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of such compounds.

Key Findings:

- The trifluoromethyl group enhances lipophilicity and may improve bioavailability.

- The propylthio substituent contributes to the overall biological activity by influencing electronic properties and steric factors.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its target, leading to the desired biological effect .

Vergleich Mit ähnlichen Verbindungen

- N-methyl benzamide

- N-tert-butyl benzamide

- Trifluoromethyl phenyl sulfone

Biologische Aktivität

N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological evaluations, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Synthesis

The compound belongs to the class of oxadiazole derivatives, characterized by the presence of a 1,3,4-oxadiazole ring and a trifluoromethylbenzamide moiety. Its synthesis typically involves the reaction of 5-(propylthio)-1,3,4-oxadiazole with benzoyl chloride in the presence of a base like triethylamine under reflux conditions in an organic solvent such as dichloromethane. The final product is purified through column chromatography to achieve high yield.

The biological activity of this compound is attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The oxadiazole ring can form hydrogen bonds with the active sites of enzymes, leading to inhibition or modulation of their activity.

- Lipophilicity : The propylthio group enhances the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Anticancer Properties

Research has demonstrated that compounds similar to this compound exhibit notable anticancer activities. For instance:

- Cell Line Studies : In vitro studies using the NCI 60 cancer cell line panel have shown that oxadiazole derivatives possess varying degrees of cytotoxicity against multiple cancer types. One study reported an IC50 value of less than 10 µM for certain derivatives against breast cancer cell lines .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Example 1 | MDA-MB-468 | <10 | High |

| Example 2 | SK-MEL-28 | <20 | Moderate |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that oxadiazole derivatives can inhibit the growth of various bacterial strains:

- Gram-positive and Gram-negative Bacteria : The compound has shown significant antibacterial activity against both types of bacteria in preliminary assays .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of oxadiazole derivatives:

- Anticancer Evaluation : A study involving a series of oxadiazole derivatives indicated that modifications in the substituents significantly affect their anticancer potency. The presence of electronegative groups was found to enhance activity against specific cancer cell lines .

- Mechanistic Studies : Molecular dynamics simulations revealed that certain oxadiazole compounds interact primarily through hydrophobic contacts with target proteins, which may contribute to their cytotoxic effects .

- Structure-Activity Relationship (SAR) : SAR studies have identified key structural features necessary for enhancing biological activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring was crucial for improving anticancer efficacy .

Eigenschaften

IUPAC Name |

N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O2S/c1-2-6-23-13-20-19-11(22-13)8-18-12(21)9-4-3-5-10(7-9)14(15,16)17/h3-5,7H,2,6,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDQQXGGBDCZIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.